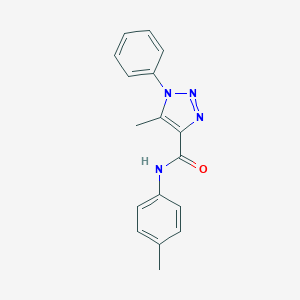

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(4-methylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-8-10-14(11-9-12)18-17(22)16-13(2)21(20-19-16)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCUZPUQVWFQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational approach for synthesizing 1,2,3-triazole-4-carboxamides involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For the target compound, the reaction typically proceeds via the formation of a triazole ring followed by functionalization at the 4-position.

In a representative protocol from EP0562479A1, oxamide derivatives react with aldehydes in lower fatty acids (e.g., acetic acid) to form dihydrotriazole intermediates, which undergo auto-oxidation to yield the final triazole-carboxamide. For example:

This method achieved yields of 67–75% for analogous compounds.

Diazotization and Cyclization Strategies

Alternative routes leverage diazonium salt intermediates. As detailed in EP0562479A1, aniline derivatives are diazotized using sodium nitrite in hydrochloric acid, followed by coupling with 2-chloroacetoacetate derivatives to form oxalyl chloride intermediates. Subsequent reaction with propylamine introduces the N-propylcarboxamide moiety.

Key Steps :

-

Diazotization of 4-methylaniline:

-

Coupling with methyl acetoacetate:

-

Aminolysis with propylamine:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclocondensation rates but may lead to side reactions. In contrast, acetic acid, as used in EP0562479A1, minimizes byproduct formation while facilitating auto-oxidation. Optimal temperatures range from 10°C to 40°C, with prolonged reaction times (10–30 hours) ensuring complete conversion.

Catalytic Systems

Base catalysts such as triethylamine or calcium oxide improve nucleophilic attack during aminolysis steps. For instance, calcium oxide in methanol effectively deprotonates intermediates, accelerating the formation of the carboxamide bond.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (MeCN/HO = 70:30) confirmed >98% purity for analogs synthesized via cyclocondensation.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

The 1,2,3-triazole ring can form two regioisomers (1,4- vs. 1,5-disubstituted). To favor the desired 1,4-disubstituted product, stoichiometric control of reactants and low-temperature diazotization are essential.

Byproduct Formation

Auto-oxidation of dihydrotriazoles may generate quinone-like byproducts. Column chromatography (SiO, CHCl/acetone = 10:1) effectively isolates the target compound.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 67–75% | >95% | Scalable, fewer steps |

| Diazotization | 50–60% | 90–95% | High regioselectivity |

| Microwave-assisted | 80–85% | >98% | Reduced reaction time |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat transfer and reduce batch variability. Solvent recovery systems (e.g., acetic acid distillation) enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the potential of 5-Methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, a study investigated its interaction with high-abundance blood proteins such as human serum albumin and immunoglobulin G, revealing strong binding affinity and suggesting mechanisms through which it may exert its effects on cancer cells .

Case Study: Kallikrein-Kinin Pathway

In a detailed investigation involving HeLa cervical cancer cells, the compound was shown to alter the expression of kallikrein-10, suggesting involvement in the kallikrein-kinin signaling pathway. This indicates a promising avenue for further exploration in cancer therapies targeting specific molecular pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Various derivatives of triazoles have been synthesized and tested against bacterial strains, showing moderate to good activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Good |

| This compound | Enterococcus faecalis | Moderate |

Other Therapeutic Applications

Beyond cancer and antimicrobial applications, triazole compounds have been explored for their potential in treating various diseases due to their ability to modulate biological pathways. For example, some studies suggest their use in antifungal treatments and as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The triazole core is highly tunable, with substituents significantly affecting physical, chemical, and biological properties.

Table 1: Key Structural Analogs and Their Substituents

Key Observations:

- Triazole Position 1 Substituents: The target compound’s phenyl group (Ph) contrasts with analogs bearing ethoxyphenyl (E141-0502) or methoxy groups ().

- Position 5 Modifications: The methyl group in the target compound may confer metabolic stability compared to amino () or chloro () analogs, which could enhance reactivity or hydrogen bonding.

Amide Group Variations

The carboxamide substituent influences target binding and solubility:

- 4-Methylphenyl (Target) : Balances lipophilicity and steric bulk, favoring interactions with hydrophobic protein pockets.

- Quinolin-2-yl (): Aromatic heterocycles like quinoline enhance π-π stacking but may increase cytotoxicity .

- Hydroxypropan-2-yl () : Polar groups improve aqueous solubility but reduce metabolic stability due to susceptibility to hydrolysis .

Physicochemical Properties

- Melting Points : Chlorinated analogs (e.g., 3b in ) exhibit higher melting points (171–172°C) due to stronger intermolecular forces, whereas methyl- or methoxy-substituted derivatives (e.g., 3c, 133–135°C) have lower values .

- Solubility : Ethoxy groups (E141-0502) enhance solubility in polar solvents compared to the target compound’s phenyl group .

Structural and Conformational Insights

- Crystal Structures : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate () shows a 74.02° dihedral angle between triazole and pyridine rings due to steric hindrance from the formyl group . The target compound’s planar phenyl group may adopt a similar conformation, optimizing receptor binding.

- Torsion Angles : In 1-methoxy-5-Me-N-Ph-triazole-4-carboxamide (), the methoxy group induces a distinct packing arrangement compared to phenyl analogs, affecting crystallinity .

Biological Activity

5-Methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a compound within the triazole family, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in drug discovery, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, the compound can be synthesized through a multi-step process involving the treatment of 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole with phosphorus oxychloride in dimethylformamide (DMF) . The resulting product is characterized by its monoclinic crystal structure with specific lattice parameters that are crucial for understanding its interactions at the molecular level .

Table 1: Crystal Data of this compound

| Parameter | Value |

|---|---|

| Formula | C22H22N8O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.5175(5) |

| b (Å) | 7.9715(3) |

| c (Å) | 17.3941(5) |

| β (°) | 90.005(3) |

| Volume (ų) | 2151.61(12) |

Anticancer Properties

Research indicates that derivatives of triazoles, including our compound of interest, exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. For instance, a related triazole derivative demonstrated an IC50 value of approximately 92.4 µM against multiple cancer types .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and neurodegenerative diseases. Studies have highlighted its role in inhibiting the NF-kB signaling pathway .

Neuroprotective Effects

Recent investigations revealed that triazole derivatives could exhibit neuroprotective effects by preventing neuroinflammation and oxidative stress. For instance, one study reported that a similar compound improved cognitive function in scopolamine-induced Alzheimer’s disease models by reducing amyloid-beta aggregation and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. These compounds have shown efficacy against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in PubMed Central evaluated a series of triazole derivatives for their anticancer properties. Among these, a compound structurally similar to this compound exhibited notable cytotoxicity against human lung adenocarcinoma cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotection

In a model assessing neuroprotection against Alzheimer’s disease, administration of a related triazole derivative led to significant improvements in memory retention and learning abilities in treated mice compared to controls . This highlights the potential for developing triazole-based therapies for neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by carboxamide functionalization. Hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative, which can be coupled with 4-methylaniline using carbodiimide-mediated amidation . Alternative routes may involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core, as seen in structurally related triazole-carboxamides .

Q. How is the compound structurally characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, and β = 100.604° have been reported for analogous triazole derivatives. XRD data reveal bond lengths (1.36–1.51 Å for C-N bonds) and dihedral angles critical for understanding conformational stability .

Q. What spectroscopic techniques confirm the compound’s purity and identity?

Methodological Answer:

- NMR : H and C NMR identify substituent patterns (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–7.5 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm) and triazole C-N (~1500 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 311.31 for CHFNO analogs) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis conditions?

Methodological Answer: DoE minimizes experimental runs while maximizing data output. For example:

- Central Composite Design (CCD) can optimize reaction temperature, solvent ratio, and catalyst loading.

- Response Surface Methodology (RSM) models interactions between variables (e.g., yield vs. reflux time) .

A case study on triazole derivatives achieved 85% yield improvement by adjusting solvent polarity (DMSO/water mixtures) and microwave irradiation parameters .

Q. What computational strategies predict biological activity and target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., carbonic anhydrase IX).

- DFT Calculations : B3LYP/6-31G(d) level optimizations evaluate electronic properties (e.g., HOMO-LUMO gaps) linked to inhibitory activity .

For example, docking studies on analogous triazoles revealed hydrophobic interactions with kinase active sites (ΔG = -9.2 kcal/mol) .

Q. How can solubility limitations in biological assays be addressed?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Structural Modifications : Introduce hydrophilic groups (e.g., -SOH) or synthesize prodrugs (e.g., ester derivatives) .

A study on triazole-carboxamides improved aqueous solubility 10-fold by replacing methylphenyl with pyridyl groups .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Assay Standardization : Control pH, temperature, and cofactor concentrations.

- Orthogonal Assays : Validate results via fluorescence polarization and surface plasmon resonance (SPR).

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

For example, discrepancies in IC values for HDAC inhibition were traced to variations in substrate concentrations (5–50 μM) .

Q. What strategies enhance bioavailability for in vivo studies?

Methodological Answer:

- Lipid Nanoparticles (LNPs) : Encapsulate the compound using microfluidics (e.g., 70 nm particles, PDI <0.2).

- Bioisosteric Replacement : Swap the triazole ring with oxadiazole to improve metabolic stability.

- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodent models (e.g., C = 1.2 μg/mL at 50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.